Molecular weight and formula of N-ethyl-4-chloro-2-fluorobenzylamine
Molecular weight and formula of N-ethyl-4-chloro-2-fluorobenzylamine
Technical Profile: N-Ethyl-4-chloro-2-fluorobenzylamine
Executive Summary
N-Ethyl-4-chloro-2-fluorobenzylamine is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinases. Structurally, it features a lipophilic benzylamine scaffold decorated with a specific halogen pattern (4-chloro, 2-fluoro). This substitution pattern is critical in medicinal chemistry for two reasons: the fluorine atom at the ortho position often modulates metabolic stability by blocking labile sites and influencing the pKa of the amine, while the para-chlorine atom provides a handle for hydrophobic interactions within protein binding pockets.
This guide details the physicochemical properties, validated synthetic routes, and analytical characterization required for the use of this compound in high-stakes drug development environments.
Physicochemical Specifications
The following data represents the theoretical and calculated properties for the free base form.
| Property | Value | Notes |
| IUPAC Name | N-Ethyl-1-(4-chloro-2-fluorophenyl)methanamine | |
| Molecular Formula | C₉H₁₁ClFN | |
| Molecular Weight | 187.64 g/mol | Average Mass |
| Monoisotopic Mass | 187.0564 Da | Useful for HRMS identification |
| CAS Number | Not widely indexed | Precursor CAS (Primary Amine): 72235-55-3 |
| Physical State | Liquid (Oil) | Colorless to pale yellow |
| Boiling Point | ~225°C (Predicted) | @ 760 mmHg |
| pKa (Predicted) | 9.2 ± 0.2 | Basic secondary amine |
| LogP (Predicted) | 2.65 | Moderate lipophilicity |
| H-Bond Donors | 1 | (NH) |
| H-Bond Acceptors | 2 | (N, F) |
Synthetic Methodologies
For research and scale-up, Reductive Amination is the preferred method due to its higher atom economy and avoidance of over-alkylation byproducts common in direct alkylation.
Method A: Reductive Amination (Recommended)
This protocol utilizes 4-chloro-2-fluorobenzaldehyde and ethylamine, employing Sodium Triacetoxyborohydride (STAB) as a mild reducing agent to ensure selectivity.
Reagents:
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Precursor: 4-Chloro-2-fluorobenzaldehyde (CAS: 61072-56-8).
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Amine Source: Ethylamine (2.0 M in THF).
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Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃).
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Step-by-Step Protocol:
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Imine Formation: Charge a reaction vessel with 4-chloro-2-fluorobenzaldehyde (1.0 eq) and DCE (0.2 M concentration). Add Ethylamine (1.2 eq) and stir at Room Temperature (RT) for 1 hour. Note: Use of a drying agent like MgSO₄ can drive equilibrium.
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Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 20 minutes to control exotherm.
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Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor conversion via LC-MS (Target M+H: 188.06).
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Quench: Quench with saturated aqueous NaHCO₃.
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Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0–10% MeOH in DCM with 1% NH₄OH).
Method B: Nucleophilic Substitution
Used when the aldehyde precursor is unavailable. Involves the reaction of 4-chloro-2-fluorobenzyl bromide with excess ethylamine.
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Risk:[1] Higher probability of tertiary amine formation (bis-alkylation).
Visualization: Synthesis Workflow
The following diagram illustrates the logic flow for selecting the synthesis route and the mechanism of the preferred Reductive Amination.
Figure 1: Decision matrix for the synthesis of N-ethyl-4-chloro-2-fluorobenzylamine, highlighting the superior selectivity of the reductive amination pathway.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.
1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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Aromatic Region (7.0–7.5 ppm):
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Look for a distinct splitting pattern due to 4-Cl and 2-F substitution.
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δ ~7.3 (t, 1H, H-6) – Triplet-like due to F-coupling.
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δ ~7.1 (dd, 1H, H-3) – Doublet of doublets.
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δ ~7.0 (dd, 1H, H-5).
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Benzylic Methylene:
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δ ~3.8 ppm (s, 2H, Ar-CH ₂-N).
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Ethyl Group:
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δ ~2.7 ppm (q, 2H, N-CH ₂-CH₃).
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δ ~1.1 ppm (t, 3H, N-CH₂-CH ₃).
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Amine Proton:
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δ ~1.5 ppm (br s, 1H, NH ).
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2. Mass Spectrometry (ESI-MS)
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Mode: Positive Ion (+).
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Parent Ion: [M+H]⁺ = 188.1 m/z.
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Isotope Pattern: Distinctive Chlorine pattern.
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M (188.1) and M+2 (190.1) in a ~3:1 ratio (characteristic of ³⁵Cl/³⁷Cl).
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Applications in Drug Discovery
This molecule serves as a high-value "fragment" or building block. The 2-fluoro substituent is non-trivial; it exerts electronic effects that can alter the basicity of the amine and conformation of the benzyl chain.
Key Therapeutic Areas:
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GPCR Modulators: The 4-chloro-2-fluorobenzyl motif is a privileged scaffold in Calcium Sensing Receptor (CaSR) antagonists (calcilytics).
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Kinase Inhibitors: Used to access hydrophobic pockets in ATP-binding sites (e.g., JAK2 inhibitors).
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Monoamine Transporter Ligands: The secondary amine mimics neurotransmitter structures, applicable in SNRI/SSRI development.
Visualization: Pharmacophore Logic
Figure 2: Structure-Activity Relationship (SAR) map detailing how specific structural features of the molecule contribute to binding affinity in major drug targets.
Safety & Handling
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Hazard Class: Corrosive / Irritant.
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GHS Signal Word: DANGER .
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H-Statements:
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H314: Causes severe skin burns and eye damage.
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H302: Harmful if swallowed.
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PPE: Wear nitrile gloves, chemical splash goggles, and a face shield. Handle only in a fume hood.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines readily absorb CO₂ from the air to form carbamates.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine (Parent Scaffold). Retrieved from [Link]
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European Patent Office. (2019). GLP-1 Receptor Agonists and Uses Thereof (EP 3806855 B1). (Demonstrates the utility of the 4-chloro-2-fluorobenzyl moiety in active pharmaceutical ingredients). Retrieved from [Link]
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American Chemical Society. (2014). Photoredox Catalysis in a Complex Pharmaceutical Setting: Toward the Preparation of JAK2 Inhibitor LY2784544. Journal of Organic Chemistry. (Discusses synthesis of related benzylamine intermediates). Retrieved from [Link]
